

1-Pyrenemethanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Pyrenemethanol**

Cat. No.: **B017230**

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An In-depth Technical Guide to **1-Pyrenemethanol**

This guide provides comprehensive technical information on **1-Pyrenemethanol**, intended for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, detailed experimental protocols for its application, and a visual representation of a key synthetic workflow.

Core Properties of **1-Pyrenemethanol**

1-Pyrenemethanol is an aromatic alcohol that serves as a crucial building block in organic synthesis, particularly for creating fluorescent probes and other functional materials. Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₁₇ H ₁₂ O	[1] [2] [3]
Molecular Weight	232.28 g/mol	[1]
CAS Number	24463-15-8	
Appearance	White to Amber powder/crystal	
Melting Point	123-126 °C	
Synonyms	1-Hydroxymethylpyrene, 1-(Hydroxymethyl)pyrene	

Experimental Protocol: Synthesis of 1-Pyrenecarboxaldehyde

1-Pyrenemethanol is a key precursor for the synthesis of 1-pyrenecarboxaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The following protocol details an efficient, air-exposed oxidation method.

Materials and Reagents:

- **1-Pyrenemethanol**
- Copper (I) trifluoromethanesulfonate (CuOTf)
- (S)-5-(pyrrolidin-2-yl)-1H-tetrazole
- 2,2,6,6-tetramethylpiperidine-1-yloxy (TEMPO)
- 4-Dimethylaminopyridine (DMAP)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Silica Gel

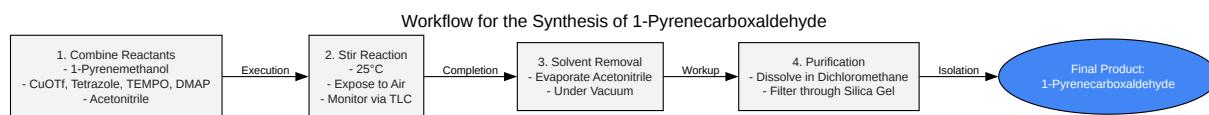
Procedure:

- Reaction Setup: To a round-bottom flask, add **1-Pyrenemethanol** (2 mmol), CuOTf (0.1 mmol), (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol), TEMPO (0.1 mmol), and DMAP (0.15 mmol).
- Solvent Addition: Add 5 mL of acetonitrile (CH_3CN) to the flask.
- Reaction Execution: Stir the reaction mixture at 25 °C, ensuring it is exposed to air.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

- Solvent Removal: Once the reaction is complete, remove the acetonitrile by evaporation under vacuum.
- Purification: Dilute the resulting residue with 5 mL of dichloromethane (CH_2Cl_2) and filter it through a silica gel plug to isolate the final product, 1-pyrenecarboxaldehyde.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 1-pyrenecarboxaldehyde from **1-Pyrenemethanol**.



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Caption: A flowchart of the key stages for synthesizing 1-pyrenecarboxaldehyde.

Applications in Research and Development

Beyond its role as a synthetic intermediate, **1-Pyrenemethanol** is integral to the development of advanced fluorescent probes. Its pyrene moiety allows for the detection of analytes through changes in fluorescence, such as excimer formation. This property is particularly valuable in creating sensors for biologically significant molecules like Adenosine Triphosphate (ATP). The design of such sensors often involves linking **1-Pyrenemethanol** derivatives to receptor units that selectively bind to the target molecule, leading to a measurable change in the fluorescence signal. This capability makes **1-Pyrenemethanol** a versatile tool for developing diagnostic assays and imaging agents in cellular biology and drug discovery.

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References

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- To cite this document: BenchChem. [1-Pyrenemethanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017230#1-pyrenemethanol-molecular-weight-and-formula]

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